molecular formula C16H32N6O6S B3325086 Azido-PEG3-S-PEG3-azide CAS No. 2055023-77-1

Azido-PEG3-S-PEG3-azide

Cat. No.: B3325086
CAS No.: 2055023-77-1
M. Wt: 436.5 g/mol
InChI Key: ABRFJJCUJNOGLS-UHFFFAOYSA-N
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Description

Azido-PEG3-S-PEG3-azide is a polyethylene glycol (PEG)-based compound that contains two azide groups. It is commonly used as a linker in the synthesis of proteolysis targeting chimeras (PROTACs) and in click chemistry reactions. The compound’s structure allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, making it a versatile tool in chemical biology and medicinal chemistry .

Mechanism of Action

Target of Action

Azido-PEG3-S-PEG3-azide is a PEG-based PROTAC linker . The primary targets of this compound are proteins or peptides that contain alkyne groups . These targets play a crucial role in the ubiquitin-proteasome system, which is exploited by PROTACs to selectively degrade target proteins .

Mode of Action

The compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . This reaction forms a stable triazole linkage . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups . This interaction results in the modification of the target proteins, leading to their degradation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By forming a stable covalent bond with target proteins, this compound facilitates their degradation, thereby influencing the protein levels within the cell .

Pharmacokinetics

The compound’s hydrophilic peg spacer is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The action of this compound leads to the degradation of target proteins . This can have various molecular and cellular effects, depending on the specific function of the degraded proteins. For instance, if the target protein is involved in a disease pathway, its degradation could potentially disrupt the pathway and alleviate the disease symptoms.

Biochemical Analysis

Biochemical Properties

Azido-PEG3-S-PEG3-azide plays a significant role in biochemical reactions, particularly in the formation of stable triazole linkages . This property allows it to interact with various biomolecules, including enzymes and proteins, that contain alkyne groups . The nature of these interactions is primarily through the copper-catalyzed azide-alkyne cycloaddition reaction .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with alkyne groups present in biomolecules. This reaction, facilitated by copper, results in the formation of a stable triazole linkage . This mechanism allows this compound to exert its effects at the molecular level, potentially influencing enzyme activity, biomolecule binding interactions, and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG3-S-PEG3-azide is synthesized through a series of chemical reactions involving the introduction of azide groups into a PEG backbone. The synthesis typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Azido-PEG3-S-PEG3-azide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azido-PEG3-S-PEG3-azide is unique due to its dual azide groups and PEG backbone, which provide high solubility in aqueous media and versatility in click chemistry reactions. Its ability to form stable triazole linkages under mild conditions makes it a valuable tool in various scientific applications .

Properties

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N6O6S/c17-21-19-1-3-23-5-7-25-9-11-27-13-15-29-16-14-28-12-10-26-8-6-24-4-2-20-22-18/h1-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRFJJCUJNOGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCSCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N6O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001208730
Record name 3,6,9,15,18,21-Hexaoxa-12-thiatricosane, 1,23-diazido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001208730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055023-77-1
Record name 3,6,9,15,18,21-Hexaoxa-12-thiatricosane, 1,23-diazido-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055023-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,15,18,21-Hexaoxa-12-thiatricosane, 1,23-diazido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001208730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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